molecular formula C11H9NO2 B12955225 Benzyl 3-cyanoacrylate

Benzyl 3-cyanoacrylate

Cat. No.: B12955225
M. Wt: 187.19 g/mol
InChI Key: ISTMDTFQYFVMHN-QPJJXVBHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chemical Reactions Analysis

Types of Reactions: Benzyl 3-cyanoacrylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Polymerization: Initiated by moisture or weak bases.

    Substitution: Typically involves alcohols or amines under mild conditions.

Major Products:

    Polymerization: High molecular weight polymers.

    Substitution: Urethanes and amides.

Mechanism of Action

The primary mechanism of action for benzyl 3-cyanoacrylate involves rapid anionic polymerization initiated by moisture. The presence of nitrile and ester groups in the molecule leads to polarization of the double bond, facilitating rapid polymerization . This results in the formation of a strong, cohesive polymer network that provides excellent adhesive properties.

Comparison with Similar Compounds

  • Ethyl cyanoacrylate
  • Butyl cyanoacrylate
  • Octyl cyanoacrylate

Comparison: Benzyl 3-cyanoacrylate is unique due to its benzyl group, which provides distinct adhesive properties and polymerization behavior compared to other cyanoacrylates. For instance, ethyl cyanoacrylate is commonly used for general-purpose adhesives, while butyl and octyl cyanoacrylates are preferred in medical applications due to their flexibility and biocompatibility .

Properties

Molecular Formula

C11H9NO2

Molecular Weight

187.19 g/mol

IUPAC Name

benzyl (E)-3-cyanoprop-2-enoate

InChI

InChI=1S/C11H9NO2/c12-8-4-7-11(13)14-9-10-5-2-1-3-6-10/h1-7H,9H2/b7-4+

InChI Key

ISTMDTFQYFVMHN-QPJJXVBHSA-N

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)/C=C/C#N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C=CC#N

Origin of Product

United States

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